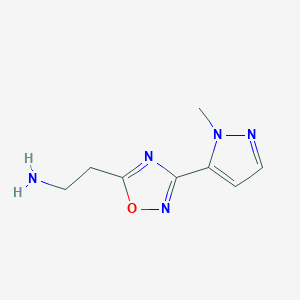

2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine

Description

2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety at the 3-position and an ethanamine group at the 5-position. The 1-methylpyrazole substituent introduces additional nitrogen atoms, enhancing hydrogen-bonding capabilities and modulating electronic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles and pyrazoles in drug discovery, particularly in kinase inhibition and CNS targeting .

Properties

Molecular Formula |

C8H11N5O |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-[3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C8H11N5O/c1-13-6(3-5-10-13)8-11-7(2-4-9)14-12-8/h3,5H,2,4,9H2,1H3 |

InChI Key |

YMHAEGSEWSNJGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=NOC(=N2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate nitrile oxide.

Coupling Reaction: The final step involves the coupling of the pyrazole and oxadiazole intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

The primary structural variation among analogues lies in the substituent at the 3-position of the oxadiazole ring. Key examples include:

Key Observations :

- Electronic Effects : Chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents alter the oxadiazole’s electron density, affecting reactivity and binding interactions. The target compound’s 1-methylpyrazole group balances electron-withdrawing (N atoms) and donating (methyl) effects .

- Hydrogen Bonding : Pyrazine and pyrazole substituents introduce nitrogen atoms capable of forming H-bonds, enhancing target selectivity in enzyme inhibition compared to phenyl derivatives .

- Lipophilicity : Chlorophenyl and methylphenyl groups increase logP values, whereas methoxy and pyrazine groups improve aqueous solubility .

Biological Activity

The compound 2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a derivative of pyrazole and oxadiazole, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of 2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications in cancer treatment and other diseases. Key findings include:

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others, with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 | 2.41 | Caspase activation |

| HeLa | 1.50 | Inhibition of HDAC activity |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner through the activation of caspases and upregulation of p53 .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression .

- Receptor Modulation : Molecular docking studies suggest that the pyrazole and oxadiazole moieties interact favorably with various receptors, enhancing their biological efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Study 1: Anticancer Efficacy

In a study examining the effects on MCF-7 cells, researchers found that treatment with 2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine resulted in significant cell death compared to controls. The study reported an increase in apoptotic markers and decreased cell viability.

Study 2: Selectivity Towards Cancer Cells

Another investigation focused on the selectivity of this compound against various cancerous versus non-cancerous cell lines. Results indicated that it exhibited higher toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.